1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol is an organic compound with a complex structure that includes bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 5-bromo-2-fluoro-3-methylbenzene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoro-3-methylphenyl)-N-methylmethanamine
- (5-Bromo-2-fluoro-3-methylphenyl)methanol
- (5-Bromo-2-fluoro-3-methylphenyl)(butyl)sulfane
Uniqueness
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates .
Properties
Molecular Formula |
C9H7BrF4O |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7BrF4O/c1-4-2-5(10)3-6(7(4)11)8(15)9(12,13)14/h2-3,8,15H,1H3 |
InChI Key |
CXNPVCNRWRDZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
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